

Mitobronitol: A Technical Guide on its Synonyms, Alternative Names, and Scientific Foundation

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Compound of Interest		
Compound Name:	Mitobronitol	
Cat. No.:	B1677166	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitobronitol, a dibrominated derivative of mannitol, is an alkylating agent that has been investigated for its antineoplastic properties. As a member of the sugar alcohol class of compounds, its mechanism of action is primarily attributed to the alkylation of DNA, leading to the disruption of DNA replication and ultimately, cell death. This technical guide provides a comprehensive overview of the synonyms and alternative names for **Mitobronitol** used in scientific literature, alongside available quantitative data, a generalized experimental protocol for assessing its cytotoxicity, and a conceptual representation of its mechanism of action and the broader signaling pathways it impacts.

Synonyms and Alternative Names for Mitobronitol

To facilitate comprehensive literature searches and unambiguous identification, a variety of synonyms and identifiers have been used for **Mitobronitol**. These are summarized in the table below.



Category	Name/Identifier	
International Nonproprietary Name (INN)	Mitobronitol	
IUPAC Name	(2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol	
CAS Registry Number	488-41-5	
Chemical Name	1,6-Dibromo-1,6-dideoxy-D-mannitol	
Brand/Trade Names	Myebrol, Myelobromol	
Code Names/Numbers	NSC-94100, DBM	
Other Synonyms	Dibromomannitol, 1,6-Dibromomannitol, Mitobronitolum	

Quantitative Data

Quantitative data for **Mitobronitol** in the public domain is limited. The following table summarizes available toxicological data.

Data Type	Species	Route of Administration	Value
LD50 (Lethal Dose, 50%)	Rat	Oral	3068 mg/kg (fasted), 3629 mg/kg (non- fasted)[1]

No specific IC50 values for **Mitobronitol** in various cancer cell lines were identified in the conducted searches.

Experimental Protocols

A detailed, specific experimental protocol for a key experiment involving **Mitobronitol** is not readily available in the reviewed literature. However, a generalized protocol for determining the cytotoxic effects of a compound like **Mitobronitol** using a common in vitro assay is provided below.



General Protocol for Determining IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Mitobronitol** on a specific cancer cell line.

Materials:

- Cancer cell line of interest (e.g., a leukemia cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Mitobronitol
- Dimethyl sulfoxide (DMSO) for dissolving Mitobronitol
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells from a healthy, sub-confluent culture.
 - $\circ~$ Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.



· Compound Treatment:

- Prepare a stock solution of Mitobronitol in DMSO.
- Perform serial dilutions of the Mitobronitol stock solution in complete culture medium to achieve a range of final concentrations to be tested.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest Mitobronitol concentration) and a no-treatment control.
- \circ Carefully remove the medium from the wells and add 100 μ L of the prepared **Mitobronitol** dilutions or control solutions to the respective wells.
- o Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

MTT Assay:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-30 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the Mitobronitol concentration.



Determine the IC50 value, which is the concentration of Mitobronitol that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Signaling Pathways and Mechanism of Action

Mitobronitol's primary mechanism of action is through its function as a DNA alkylating agent. [2] This process disrupts the integrity and function of DNA, ultimately leading to cell cycle arrest and apoptosis.

DNA Alkylation by Mitobronitol

The following diagram illustrates the general mechanism of DNA alkylation by a bifunctional alkylating agent like **Mitobronitol**. The two bromine atoms act as leaving groups, allowing the electrophilic carbon atoms to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of interstrand or intrastrand cross-links.



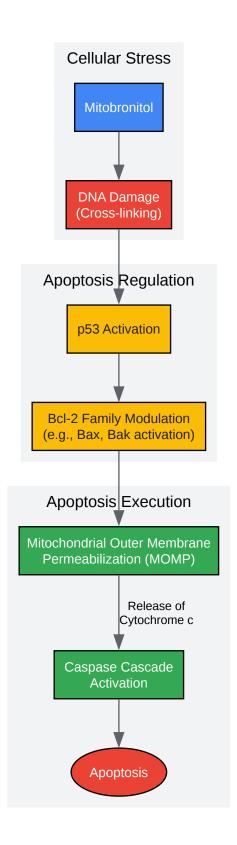
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Caption: General mechanism of DNA alkylation by **Mitobronitol**.

Apoptotic Signaling Pathway

The DNA damage induced by **Mitobronitol** triggers a cascade of intracellular signaling events that converge on the apoptotic pathway. While the specific signaling molecules directly modulated by **Mitobronitol** have not been extensively detailed in the available literature, the general pathway initiated by DNA damage-inducing agents is well-established. This involves the activation of tumor suppressor proteins like p53, which in turn modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.





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Caption: Conceptual overview of the apoptotic signaling pathway induced by DNA damage.



Conclusion

Mitobronitol is a well-defined chemical entity with a clear primary mechanism of action as a DNA alkylating agent. While its clinical application has been explored, a significant amount of detailed, publicly available data regarding its specific efficacy in various cancer models (e.g., IC50 values), its pharmacokinetic profile in humans, and the nuanced signaling pathways it perturbs remains limited. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the established knowledge and indicating areas where further investigation is warranted to fully elucidate the therapeutic potential of **Mitobronitol**.

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